Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate
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Overview
Description
“Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” is an organic compound that belongs to the class of thiophene-based carbonyl compounds . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” can be represented by the linear formula: CH3OC5H3NCOOCH3 .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Synthesis Methods
- Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate and related compounds have been synthesized using various methods. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities, has been described, showcasing the potential for synthesizing similar compounds (Hirokawa, Horikawa, & Kato, 2000).
Anti-proliferative Activity
- Several derivatives of thiophene, a core component of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate, have shown pronounced anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).
- Another study on 5-substituted 2-amino-3-carboxymethylthiophene derivatives, closely related to the compound of interest, demonstrated selective inhibition of tumor cell proliferation (Thomas et al., 2014).
Chemical Reactions and Functionalization
- Research has explored the chemical reactivity and potential functionalization of thiophene derivatives, which can inform the applications of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate. For instance, distant functionalization of thiophene moieties in electrophilic reactions has been studied, providing insights into chemical manipulation and potential applications (Yang et al., 2000).
Medicinal Chemistry and Drug Synthesis
- The compound's relevance in medicinal chemistry is highlighted by studies on similar thiophene derivatives. For example, novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents, indicating the potential use of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate in drug development (Mohareb et al., 2016).
Radiolabeling and PET Imaging
- Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate or its analogs could potentially be used in radiolabeling for PET imaging. A study on a related compound, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, as a potential neuroprotective drug, involved radiolabeling and demonstrated brain uptake in PET studies (Yu et al., 2003).
Chemical Characterization and Structure Elucidation
- The chemical characterization and structure elucidation of thiophene derivatives are essential for understanding the compound's potential applications. Studies have focused on crystal structure analysis and NMR spectroscopy to determine the structural details of similar compounds (Vasu et al., 2004).
Mechanism of Action
Future Directions
Thiophene-based analogs have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDQKHAHYYUQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=C(S2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642170 |
Source
|
Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-17-9 |
Source
|
Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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